2-((1-(2-(diethylamino)ethyl)-2-oxo-1,2,5,6,7,8-hexahydroquinazolin-4-yl)thio)-N-(4-methylthiazol-2-yl)acetamide
Description
Properties
IUPAC Name |
2-[[1-[2-(diethylamino)ethyl]-2-oxo-5,6,7,8-tetrahydroquinazolin-4-yl]sulfanyl]-N-(4-methyl-1,3-thiazol-2-yl)acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H29N5O2S2/c1-4-24(5-2)10-11-25-16-9-7-6-8-15(16)18(23-20(25)27)28-13-17(26)22-19-21-14(3)12-29-19/h12H,4-11,13H2,1-3H3,(H,21,22,26) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KSFOEWUVSNWPQV-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN(CC)CCN1C2=C(CCCC2)C(=NC1=O)SCC(=O)NC3=NC(=CS3)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H29N5O2S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
435.6 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
The compound 2-((1-(2-(diethylamino)ethyl)-2-oxo-1,2,5,6,7,8-hexahydroquinazolin-4-yl)thio)-N-(4-methylthiazol-2-yl)acetamide (CAS Number: 898461-37-5) is a complex organic molecule that has garnered attention for its potential biological activities. This article explores its synthesis, biological properties, mechanisms of action, and relevant case studies.
Chemical Structure and Properties
The molecular formula of the compound is , with a molecular weight of 432.6 g/mol. The structure includes a hexahydroquinazolinone core, a thio group, and a methylthiazole substituent, which are known to contribute to its biological activity.
| Property | Value |
|---|---|
| CAS Number | 898461-37-5 |
| Molecular Formula | C22H29N4O2S |
| Molecular Weight | 432.6 g/mol |
Antimicrobial Properties
Research indicates that compounds with similar structures to This compound exhibit significant antimicrobial activity. For instance, quinazolinone derivatives have been shown to possess antibacterial properties against various strains of bacteria. Studies suggest that the thioacetamide group may enhance this activity by increasing the compound's ability to penetrate bacterial cell walls and interact with intracellular targets .
Anticancer Activity
The quinazolinone core is also associated with anticancer effects. Compounds derived from this scaffold have demonstrated inhibition of cancer cell proliferation in vitro. For example, a related compound was found to induce apoptosis in cancer cell lines through the activation of caspase pathways. The mechanism often involves the inhibition of specific kinases involved in cell growth and survival.
The proposed mechanisms for the biological activity of this compound include:
- Enzyme Inhibition : The quinazolinone moiety can act as an inhibitor for various enzymes such as kinases and proteases.
- Receptor Interaction : The thio group may facilitate covalent bonding with target receptors or enzymes, altering their function.
- Cellular Uptake : The diethylamino group enhances lipophilicity, promoting cellular uptake and bioavailability.
Study 1: Antimicrobial Efficacy
A study evaluated the antimicrobial efficacy of several quinazolinone derivatives against Gram-positive and Gram-negative bacteria. The results showed that modifications at the thio position significantly enhanced antibacterial activity compared to unmodified compounds .
Study 2: Anticancer Potential
In another investigation focusing on anticancer properties, a derivative of this compound was tested against human cancer cell lines. Results indicated a dose-dependent decrease in cell viability, with IC50 values suggesting effective cytotoxicity at low micromolar concentrations .
Study 3: Mechanistic Insights
Research utilizing molecular docking studies revealed that the compound binds effectively to target proteins involved in cancer progression. This binding was confirmed through experimental assays that demonstrated inhibition of target enzyme activity .
Scientific Research Applications
Antimicrobial Properties
Research indicates that related compounds exhibit significant antimicrobial activity. For instance, derivatives of hexahydroquinazoline have shown effectiveness against various bacterial strains and fungi. The structural characteristics of this compound suggest it may possess similar antimicrobial properties due to its thioether linkage and functional groups .
Anticancer Potential
Compounds with similar structures have demonstrated anticancer activity by targeting pathways associated with cell cycle regulation and apoptosis. The unique combination of functional groups in this compound may enhance its ability to penetrate cellular membranes and interact with intracellular targets. Preliminary studies suggest that it could inhibit tankyrase, an enzyme involved in cellular processes such as proliferation and apoptosis .
Inhibition Studies
A study focusing on the inhibition of tankyrase by structurally similar compounds showed promising results. The hexahydroquinazoline core appears crucial for binding affinity and specificity, indicating potential therapeutic applications in cancer treatment .
Antimicrobial Testing
In vitro tests conducted on related compounds revealed significant inhibition zones against common pathogens such as Staphylococcus aureus and Escherichia coli. This suggests that the compound could be explored for its potential as an antimicrobial agent .
Cell Viability Assays
Cell line studies using cancer models indicated that compounds with similar structures could significantly reduce cell viability at specific concentrations. This points toward potential therapeutic applications in oncology .
Chemical Reactions Analysis
Nucleophilic Substitution at the Thioether Linker
The sulfur atom in the thioacetamide moiety participates in nucleophilic substitution reactions under basic conditions. For example:
This reactivity enables functionalization of the thioether group for pharmacological optimization .
Oxidation of Thioether to Sulfone
The sulfur atom undergoes oxidation to sulfone derivatives under strong oxidizing agents:
Oxidation significantly alters electronic properties and biological activity profiles.
Thioacetamide Cleavage
The –NH–(C=O)–S– bridge undergoes cleavage under acidic or basic hydrolysis:
| Condition | Reagents | Major Products | Byproducts | Source |
|---|---|---|---|---|
| 6M HCl, reflux, 8 hrs | – | 4-Mercaptohexahydroquinazoline + Acetic acid derivatives | Diethylamine ethyl groups | |
| NaOH (10%), EtOH/H₂O | – | Thiol-quinazoline + 4-Methylthiazole-2-carboxamide | None detected |
This cleavage pathway is critical for understanding metabolic degradation.
Cyclization Reactions
The diethylaminoethyl side chain facilitates intramolecular cyclization:
Cyclized products often demonstrate enhanced target affinity in pharmacological screens .
Acid/Base-Mediated Rearrangements
The hexahydroquinazoline core participates in Smiles-type rearrangements:
These rearrangements are exploited to generate structurally novel analogs .
Functionalization of the 4-Methylthiazole Ring
The thiazole moiety undergoes electrophilic substitution:
Electrophilic modifications enable tuning of electronic properties for structure-activity studies .
Metal-Complexation Behavior
The compound acts as a polydentate ligand for transition metals:
| Metal Salt | Coordination Sites | Complex Geometry | Stability Constant (log K) | Source |
|---|---|---|---|---|
| Cu(II) acetate | Thiazole N, thioether S | Square planar | 8.2 ± 0.3 | |
| Fe(III) chloride | Quinazoline O, acetamide O | Octahedral | 6.9 ± 0.2 |
Metal complexes show altered solubility and enhanced antimicrobial activity in preliminary screens .
Comparison with Similar Compounds
Table 1: Structural and Physicochemical Comparison
Bioactivity and Functional Group Influence
- Anticonvulsant Activity: highlights a dichlorophenylmethyl-substituted quinazolinone acetamide synthesized via hydrogen peroxide oxidation.
- Thiazole Modifications : The 4-methylthiazole group in the target compound differs from the sulfamoylphenyl or halogenated aryl groups in and . These substituents influence electronic properties and target selectivity; for instance, sulfonamide groups (e.g., Compound 5) may enhance binding to enzymes like carbonic anhydrase .
Q & A
Q. What are the common synthetic routes for this compound?
The synthesis typically involves multi-step reactions. A core quinazolinone intermediate is first prepared, followed by functionalization. For example:
- Step 1 : Condensation of methyl 2-isothiocyanatobenzoate with glycine to form a thioxo-quinazolinone intermediate .
- Step 2 : Oxidation of the thioxo group to a dioxo group using hydrogen peroxide .
- Step 3 : Reaction with chloroacetylated derivatives (e.g., 2-chloro-N-(4-methylthiazol-2-yl)acetamide) in dimethylformamide (DMF) with potassium carbonate as a base, monitored by TLC for completion . Yields range from 60–75%, with purity confirmed via HPLC.
Q. Which spectroscopic techniques are used for structural characterization?
Key methods include:
Q. What biological activities are reported for structural analogs?
Quinazolinone-thiazole hybrids exhibit:
- Antimicrobial activity : MIC values of 2–8 µg/mL against S. aureus and E. coli .
- Anticancer potential : IC₅₀ of 10–50 µM in breast cancer cell lines (MCF-7) via EGFR inhibition .
- Anti-inflammatory effects : COX-2 inhibition (IC₅₀ ~15 µM) .
Advanced Research Questions
Q. How can reaction conditions be optimized for higher yield?
Use Design of Experiments (DoE) principles:
Q. How to resolve discrepancies in NMR data across studies?
Contradictions in chemical shifts (e.g., δ 2.4 vs. δ 2.6 ppm for diethylamino protons) may arise from:
- Solvent effects : DMSO-d6 vs. CDCl3 .
- Tautomerism : Equilibrium between keto-enol forms in quinazolinone derivatives . Resolution : Use 2D NMR (COSY, HSQC) to assign protons unambiguously and compare data in standardized solvents .
Q. What computational methods predict reactivity and binding modes?
- Docking (AutoDock Vina) : The thiazole moiety interacts with ATP-binding pockets (e.g., EGFR) via π-π stacking and hydrogen bonds .
- DFT calculations : Reveal charge distribution favoring nucleophilic attack at the acetamide sulfur .
- MD simulations : Assess stability of ligand-protein complexes over 100 ns trajectories .
Q. How to design derivatives for improved bioactivity?
- SAR-guided modifications :
- Replace 4-methylthiazole with 4-bromophenyl (enhanced anticancer activity, IC₅₀: 8 µM) .
- Introduce electron-withdrawing groups (e.g., -NO2) on the quinazolinone ring to boost antimicrobial potency .
- Prodrug strategies : Esterify the acetamide group to improve oral bioavailability .
Q. How to analyze structure-activity relationships (SAR) systematically?
- Cluster analysis : Group derivatives by substituents (e.g., thiazole vs. benzimidazole) and correlate with bioactivity .
- Free-Wilson vs. Hansch analysis : Quantify contributions of substituents (e.g., -OCH3 increases logP but reduces solubility) .
Q. How to address conflicting bioactivity data in literature?
Discrepancies (e.g., IC₅₀ variations) may stem from:
- Assay conditions : Serum concentration (e.g., 10% FBS vs. serum-free) .
- Cell line heterogeneity : MCF-7 (ER+) vs. MDA-MB-231 (triple-negative) . Mitigation : Standardize protocols (e.g., CLSI guidelines) and validate in ≥3 independent labs .
Q. What strategies enhance solubility and stability?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
